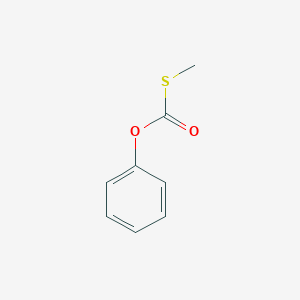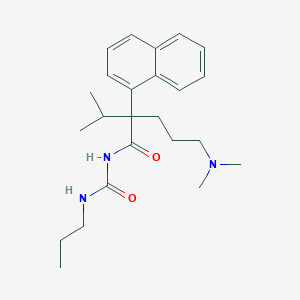
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea, also known as A-317491, is a small molecule antagonist of the P2X3 receptor. P2X3 receptor is a subtype of ATP-gated ion channels, which plays an essential role in nociceptive signaling. A-317491 is a potent and selective antagonist of P2X3 receptors, which has been extensively studied for its potential therapeutic applications in pain management.
作用機序
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea is a selective antagonist of the P2X3 receptor, which blocks the ATP-induced activation of the receptor. The P2X3 receptor is expressed in sensory neurons, and its activation by ATP leads to the influx of cations, including calcium, which depolarizes the neuron and triggers nociceptive signaling. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea blocks the P2X3 receptor-mediated nociceptive signaling by preventing the influx of cations, thereby reducing pain.
生化学的および生理学的効果
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been shown to have a selective and potent inhibitory effect on the P2X3 receptor. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been shown to reduce pain in animal models of inflammatory and neuropathic pain, suggesting its potential therapeutic applications in pain management. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has also been shown to reduce the frequency and intensity of migraine attacks in animal models, indicating its potential use in the treatment of migraine.
実験室実験の利点と制限
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has several advantages for lab experiments, including its selectivity and potency as a P2X3 receptor antagonist. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been extensively studied and optimized for its synthesis, making it readily available for research purposes. However, 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has some limitations, including its potential off-target effects, which may interfere with the interpretation of experimental results. Further studies are needed to fully understand the potential off-target effects of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea.
将来の方向性
There are several future directions for the study of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea. One potential direction is the development of more selective and potent P2X3 receptor antagonists with fewer off-target effects. Another direction is the study of the mechanisms of action of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea and its potential interactions with other signaling pathways involved in nociceptive signaling. Further studies are also needed to determine the potential therapeutic applications of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea in pain management and migraine treatment.
合成法
The synthesis of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea involves several steps, starting from commercially available starting materials. The first step involves the reaction of 1-naphthylacetic acid with isopropylamine to form the corresponding amide. The amide is then reacted with 3-(dimethylamino)propyl chloride to form the intermediate, which is further reacted with propyl isocyanate to form the final product, 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea. The synthesis of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been optimized to improve the yield and purity of the final product.
科学的研究の応用
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been extensively studied for its potential therapeutic applications in pain management. The P2X3 receptor is expressed in sensory neurons, and its activation is involved in nociceptive signaling. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been shown to block the P2X3 receptor-mediated nociceptive signaling and reduce pain in animal models of inflammatory and neuropathic pain. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has also been studied for its potential use in the treatment of migraine, as the P2X3 receptor is involved in the pathophysiology of migraine.
特性
CAS番号 |
13349-37-6 |
|---|---|
製品名 |
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea |
分子式 |
C24H35N3O2 |
分子量 |
397.6 g/mol |
IUPAC名 |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-(propylcarbamoyl)pentanamide |
InChI |
InChI=1S/C24H35N3O2/c1-6-16-25-23(29)26-22(28)24(18(2)3,15-10-17-27(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,18H,6,10,15-17H2,1-5H3,(H2,25,26,28,29) |
InChIキー |
DZBUMGLHZJALAE-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)NC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
正規SMILES |
CCCNC(=O)NC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
同義語 |
1-[5-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)valeryl]-3-propylurea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



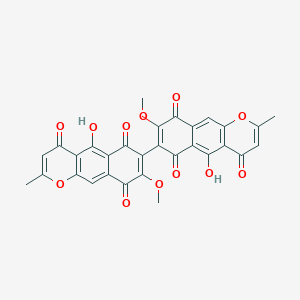
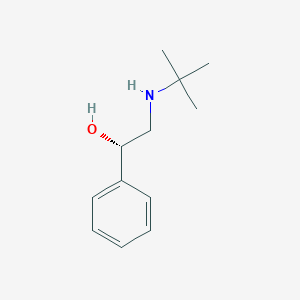


![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
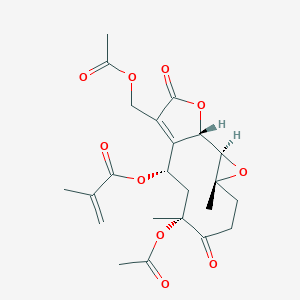
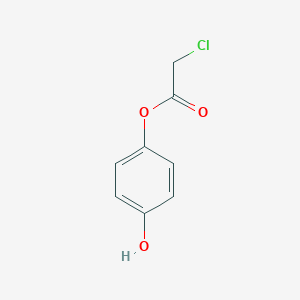
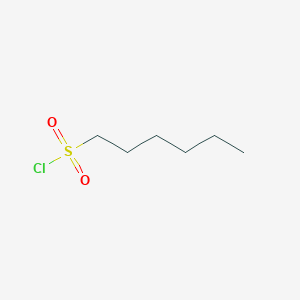



![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
